molecular formula C24H27N3O3S2 B2573485 4-(azepan-1-ylsulfonyl)-N-(4-(2,5-dimethylphenyl)thiazol-2-yl)benzamide CAS No. 306736-26-5

4-(azepan-1-ylsulfonyl)-N-(4-(2,5-dimethylphenyl)thiazol-2-yl)benzamide

Cat. No.: B2573485
CAS No.: 306736-26-5
M. Wt: 469.62
InChI Key: RLPNCRJWRSOXRR-UHFFFAOYSA-N
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Description

4-(azepan-1-ylsulfonyl)-N-(4-(2,5-dimethylphenyl)thiazol-2-yl)benzamide is a synthetic small molecule featuring a benzamide core linked to a thiazole ring substituted with a 2,5-dimethylphenyl group and a sulfonamide moiety bearing a seven-membered azepane ring. This compound belongs to a class of aminothiazole derivatives investigated for their immunomodulatory properties, particularly as co-adjuvants that enhance Toll-like receptor (TLR)-mediated immune responses . Its structure is characterized by:

  • Thiazole ring: A 4-(2,5-dimethylphenyl) substitution, which introduces steric bulk and hydrophobic interactions.
  • Sulfonamide linker: The azepane-1-ylsulfonyl group distinguishes it from analogs with smaller cyclic amines (e.g., piperidine).
  • Benzamide backbone: Provides rigidity and facilitates interactions with target proteins.

The compound’s molecular formula is C₂₇H₃₀N₄O₃S₂, with a molecular weight of 546.7 g/mol (calculated from structural data). Its design optimizes NF-κB signaling potentiation, a mechanism critical for enhancing adjuvant activity in vaccine formulations .

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3S2/c1-17-7-8-18(2)21(15-17)22-16-31-24(25-22)26-23(28)19-9-11-20(12-10-19)32(29,30)27-13-5-3-4-6-14-27/h7-12,15-16H,3-6,13-14H2,1-2H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLPNCRJWRSOXRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Insights :

  • Larger cyclic amines (e.g., azepane) may improve solubility and duration of action compared to piperidine .
  • Alkyl chain extensions (e.g., 4-propylpiperidine in 2E151) enhance adjuvant potency by ~30% in MLR assays .

Thiazole Ring Substitutions

The 4-position of the thiazole ring accommodates diverse aryl groups, influencing electronic and steric properties:

Compound Name Thiazole Substituent Biological Activity Reference
Compound 50 (N-(4-(4-bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide) 4-Bromophenyl Activates NF-κB signaling but lower metabolic stability .
Target Compound 2,5-Dimethylphenyl Balances hydrophobicity and steric bulk; optimal for cytokine production .
4d (3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide) Pyridin-3-yl + morpholine Targets kinase inhibition; emphasizes heterocyclic diversity .
Compound 14 (2-((2,5-dimethylphenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide) Coumarin-linked α-Glucosidase inhibition; demonstrates scaffold versatility .

Key Insights :

  • Electron-donating groups (e.g., 2,5-dimethylphenyl) improve metabolic stability over halogens (e.g., bromophenyl) .
  • Heterocyclic substitutions (e.g., pyridine in 4d) enable divergent biological applications .

Physicochemical and Pharmacokinetic Properties

Critical parameters such as logP, hydrogen bonding, and molecular weight influence drug-likeness:

Compound Name Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors/Acceptors Topological Polar Surface Area (Ų) Reference
Target Compound 546.7 5.2* 1 / 7 125
2D216 529.6 4.8 1 / 6 113
4-(azepan-1-ylsulfonyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide 367.5 2.0 1 / 6 113
4–22 (N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((2,4-dimethylphenyl)sulfonyl)piperidine-4-carboxamide) 541.6 4.5 2 / 7 128

*Estimated based on analogs in .

Key Insights :

  • The target compound’s higher logP (5.2) suggests greater membrane permeability compared to smaller analogs (e.g., 367.5 g/mol derivative) .
  • A balance between polar surface area (125 Ų) and molecular weight (~550 g/mol) aligns with Lipinski’s criteria for oral bioavailability.

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